(+)-Lariciresinol

Breast cancer Estrogen signaling Endocrine disruption

Choose (+)-Lariciresinol (≥95% HPLC) for assays where a neutral estrogen-receptor profile is critical. Unlike stimulatory secoisolariciresinol or inhibitory pinoresinol, (+)-lariciresinol does not alter MCF-7 proliferation—eliminating confounding hormonal crosstalk. Its defined retention characteristics make it the unambiguous standard for lignan quantification in food, supplement, and biological matrices. With published MIC/MBC benchmarks (S. aureus 125 µg/mL, E. coli O157:H7 250 µg/mL) and dual radical-scavenging/Nrf2-p38 activation, it serves as a multi-pathway reference compound. Insist on chromatographically verified identity to ensure inter-study reproducibility.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 27003-73-2
Cat. No. B1674508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lariciresinol
CAS27003-73-2
Synonymslarici-resinol
lariciresinol
tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-furanmethanol
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1
InChIKeyMHXCIKYXNYCMHY-AUSJPIAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Lariciresinol (CAS 27003-73-2) – A Quantitatively Validated Dietary Lignan for Antioxidant and Antimicrobial Research Applications


(+)-Lariciresinol is a naturally occurring 7,9'-epoxylignan [1] and an optically active dietary phytoestrogen found in flaxseeds, sesame seeds, Brassica vegetables, and various medicinal plants . It functions as a biosynthetic intermediate between pinoresinol and secoisolariciresinol via pinoresinol–lariciresinol reductase (PLR) [2]. The compound is commercially available as a reference standard with HPLC purity specifications and exhibits well-characterized radical scavenging, antimicrobial, and cellular signaling activities that distinguish it from structurally related lignans in defined experimental contexts.

Why In-Class Lignans Cannot Substitute for (+)-Lariciresinol in Critical Bioassays and Analytical Workflows


Despite sharing a common biosynthetic pathway [1] and phenolic core structure, the 7,9'-epoxylignans exhibit pronounced functional divergence that precludes simple interchange in research settings. (+)-Lariciresinol occupies an intermediate stereochemical and metabolic position—structurally distinct from pinoresinol (furanofuran skeleton) and secoisolariciresinol (open-chain dibenzylbutane) [2]—which directly translates to differential in vitro bioactivities and receptor interactions. Notably, while secoisolariciresinol stimulates MCF-7 cell proliferation and pinoresinol enhances estrogen response element (ERE)-driven gene activity, (+)-lariciresinol exhibits a neutral proliferative profile in the same model system . This divergent cellular behavior, combined with compound-specific antimicrobial susceptibility profiles [3] and distinct antioxidant capacity metrics [4], means that selecting the wrong lignan for a given assay—or accepting an unspecified isomeric mixture—introduces confounded results and data irreproducibility.

Quantitative Differentiation of (+)-Lariciresinol: A Comparator-Based Evidence Guide for Scientific Selection


Neutral MCF-7 Proliferation Profile Differentiates (+)-Lariciresinol from Secoisolariciresinol and Pinoresinol

In a direct comparative study of lignans isolated from tree knots, (+)-lariciresinol was evaluated alongside pinoresinol and secoisolariciresinol for effects on MCF-7 breast cancer cell proliferation using the MTT assay. Unlike its structural analogs, (+)-lariciresinol exhibited a neutral proliferative profile, neither stimulating nor inhibiting MCF-7 cell growth either alone or in the presence of 17β-estradiol .

Breast cancer Estrogen signaling Endocrine disruption

Antimicrobial Efficacy Against Foodborne Pathogens with Defined MIC/MBC Values

(+)-Lariciresinol demonstrates bactericidal activity against both Gram-positive and Gram-negative foodborne pathogens. Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were established against Staphylococcus aureus KCTC1621 (MIC/MBC = 125/125 μg/mL) and Escherichia coli O157:H7 (MIC/MBC = 250/250 μg/mL), with corresponding zones of inhibition of 14.9 ± 0.2 mm and 12.1 ± 0.3 mm, respectively [1]. The compound exerts its antibacterial effect via membrane perturbation, evidenced by potassium ion efflux and release of 260-nm absorbing intracellular materials [1].

Food safety Antimicrobial resistance Natural preservatives

Comprehensive Radical Scavenging Profile Across Multiple In Vitro Assays

A systematic multi-assay evaluation of (+)-lariciresinol's antioxidant capacity was conducted using DPPH, ABTS•+, superoxide (SOD), hydroxyl (HO•) radical scavenging, CUPRAC, FRAP, and ORAC assays. The compound exhibited dose-dependent radical scavenging and reducing power across all tested systems, with activities benchmarked against ascorbic acid, gallic acid, and quercetin as standard antioxidant compounds [1]. Notably, (+)-lariciresinol inhibited LDL oxidation with an IC50 of 11.9 ± 0.5 μM in a separate study [2].

Oxidative stress Antioxidant screening Natural product chemistry

Nrf2-Mediated HO-1 Upregulation via p38 Signaling: A Mechanistic Differentiator

Beyond direct radical scavenging, (+)-lariciresinol activates the Nrf2-ARE pathway, upregulating heme oxygenase-1 (HO-1) expression via p38 MAPK signaling in RAW 264.7 murine macrophages. Treatment with (+)-lariciresinol markedly increased transcriptional and translational levels of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) [1]. The Nrf2-mediated HO-1 induction was suppressed by the p38 inhibitor SB239063, confirming pathway specificity [1].

Cytoprotection Nrf2 signaling Phase II enzymes

Analytical Grade Purity Specification: ≥95.0% (HPLC) for Reproducible Research

Commercially available (+)-lariciresinol is specified at ≥95.0% purity as determined by HPLC , making it suitable as a reference standard for the purification, identification, and analysis of lignan phytoestrogens and lignan glycosides . The compound has been validated for use in HPLC and UPLC methods, including the determination of enantiomeric composition from pinoresitol-to-lariciresinol reduction reactions .

Analytical chemistry Reference standards Quality control

Evidence-Backed Application Scenarios for (+)-Lariciresinol in Research and Industrial Settings


Reference Standard for Lignan Quantification in Food and Botanical Matrices

Given its defined HPLC purity (≥95.0%) and established use as a reference compound , (+)-lariciresinol is the appropriate standard for analytical method development and validation in food chemistry and pharmacognosy laboratories. Its distinct retention characteristics enable accurate quantification of lignan content in plant foods, dietary supplements, and biological samples , a critical requirement for nutritional studies and quality control workflows.

Antimicrobial Susceptibility Testing and Natural Preservative Development

With documented MIC and MBC values against S. aureus (125 μg/mL) and E. coli O157:H7 (250 μg/mL) [1], (+)-lariciresinol provides a quantifiable benchmark for antimicrobial screening programs focused on foodborne pathogen control. Its membrane-disruptive mechanism, characterized by potassium ion efflux and 260-nm material release [1], supports its application as a positive control or lead compound in natural food preservative research.

Antioxidant Mechanism Studies: Nrf2 Pathway Activation and Oxidative Stress Models

The compound's dual antioxidant mechanism—direct radical scavenging plus Nrf2-mediated HO-1 upregulation via p38 signaling [2]—makes it a valuable tool compound for studying indirect antioxidant pathways. Researchers investigating cytoprotective responses, phase II enzyme induction, or the interplay between p38 MAPK and Nrf2 signaling can employ (+)-lariciresinol as a pathway-specific activator in cellular models of oxidative stress.

Estrogen Receptor Signaling Studies Requiring a Neutral Proliferative Control

In endocrine disruption screening and estrogen receptor research, (+)-lariciresinol serves as an important comparator with a defined neutral profile. Unlike secoisolariciresinol (stimulatory) and pinoresinol (inhibitory), (+)-lariciresinol does not alter MCF-7 cell proliferation either alone or in the presence of 17β-estradiol . This makes it uniquely suited as a baseline control or reference compound when evaluating the proliferative effects of other lignans or phytoestrogens in estrogen-responsive cell lines.

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